molecular formula C8H14N2 B1322651 2-(3-Methylpiperidino)acetonitrile CAS No. 951905-03-6

2-(3-Methylpiperidino)acetonitrile

Cat. No. B1322651
M. Wt: 138.21 g/mol
InChI Key: FACOYHQFZOVUQZ-UHFFFAOYSA-N
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Description

2-(3-Methylpiperidino)acetonitrile is a biochemical compound used for proteomics research . It has a molecular weight of 138.21 and a molecular formula of C8H14N2 .


Synthesis Analysis

Unfortunately, there is limited information available on the synthesis of 2-(3-Methylpiperidino)acetonitrile. It is recommended to refer to the Certificate of Analysis for lot-specific data .


Molecular Structure Analysis

The molecular structure of 2-(3-Methylpiperidino)acetonitrile is represented by the SMILES string: CC1CCCN(C1)CC#N . The InChI key is FACOYHQFZOVUQZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-(3-Methylpiperidino)acetonitrile is a solid compound . Its empirical formula is C8H14N2 .

Scientific Research Applications

1. Photochemistry and Ligand Substitution Reactions

Hecker et al. (1991) investigated the photochemistry of ruthenium complexes in acetonitrile. Their research demonstrated that upon irradiation, acetonitrile ligands in certain ruthenium complexes are displaced by other nucleophiles. This finding is significant for understanding ligand substitution reactions in photochemical processes.

2. Biodegradation Pathways

Firmin and Gray (1976) studied the metabolism of acetonitrile in bacteria, revealing how it breaks down into various biochemical compounds. Their work Firmin & Gray, 1976 is crucial for understanding the environmental impact and biodegradation pathways of acetonitrile.

3. Properties in Liquid-Crystalline Phases

Research by Gowda et al. (2004) demonstrated that methyl-tri-n-decylphosphonium salts exhibit unique liquid-crystalline properties when mixed with acetonitrile. Their study contributes to the understanding of dual thermotropic-lyotropic behavior in liquid crystals.

4. NMR Spectroscopy and Hyperpolarization

Mewis et al. (2014) explored the hyperpolarization of acetonitrile using SABRE (Signal Amplification by Reversible Exchange) for NMR (Nuclear Magnetic Resonance) spectroscopy. Their findings Mewis et al., 2014 have implications for improving NMR signal strength in certain compounds.

5. Acetonitrile in Fuel Cell Performance

Reshetenko and St-Pierre (2015) investigated the effect of acetonitrile poisoning on proton exchange membrane fuel cells. Their study Reshetenko & St-Pierre, 2015 provides insights into the impacts of acetonitrile contamination in fuel cells.

6. Partition Chromatography Applications

Corbin, Schwartz, and Keeney (1960) explored the use of acetonitrile in liquid-liquid partition chromatography. This technique, detailed in Corbin et al. (1960), is essential for separating various organic compounds.

7. Catalysis in Pharmaceutical Synthesis

Molleti and Yadav (2017) reported the use of acetonitrile in the mono-methylation of phenylacetonitrile with dimethyl carbonate. Their research Molleti & Yadav, 2017 is significant for synthesizing intermediates in pharmaceuticals like non-steroidal anti-inflammatory drugs.

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The safety information includes the following hazard statements: H302, and the following precautionary statements: P301 + P312 + P330 .

Future Directions

Piperidines, including 2-(3-Methylpiperidino)acetonitrile, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-(3-methylpiperidin-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-8-3-2-5-10(7-8)6-4-9/h8H,2-3,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACOYHQFZOVUQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627580
Record name (3-Methylpiperidin-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylpiperidino)acetonitrile

CAS RN

951905-03-6
Record name (3-Methylpiperidin-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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